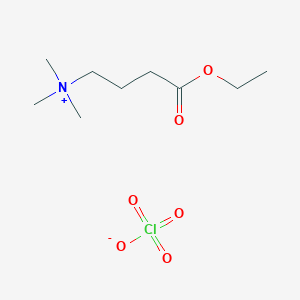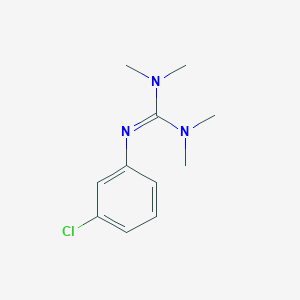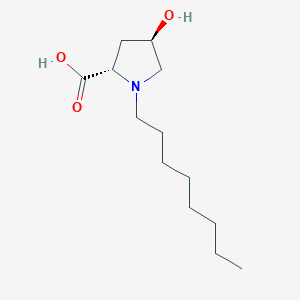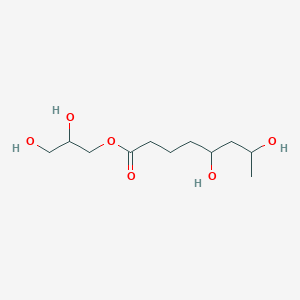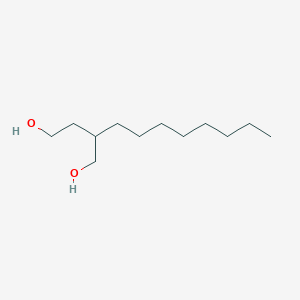
2-Octylbutane-1,4-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Octylbutane-1,4-diol is an organic compound with the molecular formula C12H26O2. It is a diol, meaning it contains two hydroxyl (-OH) groups, which are located at the first and fourth positions of the butane chain. This compound is characterized by its octyl group attached to the second carbon of the butane chain, making it a unique structure among diols.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Octylbutane-1,4-diol can be achieved through several methods. One common approach involves the selective hydrogenation of 2-octylbutyne-1,4-diol using a palladium catalyst. The reaction typically occurs under mild conditions, such as a temperature of 50°C and a hydrogen pressure of 2 MPa, to ensure high selectivity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound often involves the catalytic hydrogenation of 2-octylbutyne-1,4-diol. This process is carried out in a continuous stirred-tank reactor (CSTR) using a palladium catalyst supported on carbon. The reaction conditions are optimized to maximize the yield and purity of the desired diol.
Analyse Chemischer Reaktionen
Types of Reactions
2-Octylbutane-1,4-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds such as aldehydes and ketones.
Reduction: The diol can be reduced to form alkanes.
Substitution: The hydroxyl groups can be substituted with halogens or other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for halogenation.
Major Products
Oxidation: Formation of 2-octylbutane-1,4-dione.
Reduction: Formation of 2-octylbutane.
Substitution: Formation of 2-octylbutane-1,4-dichloride or 2-octylbutane-1,4-dibromide.
Wissenschaftliche Forschungsanwendungen
2-Octylbutane-1,4-diol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in biological systems and as a precursor for bioactive compounds.
Medicine: Explored for its potential therapeutic properties and as an intermediate in the synthesis of pharmaceuticals.
Industry: Utilized in the production of polymers, resins, and plasticizers.
Wirkmechanismus
The mechanism by which 2-Octylbutane-1,4-diol exerts its effects involves interactions with various molecular targets. The hydroxyl groups can form hydrogen bonds with other molecules, influencing their reactivity and stability. Additionally, the octyl group provides hydrophobic interactions, which can affect the compound’s solubility and distribution in different environments.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,4-Butanediol: A simpler diol with a shorter carbon chain.
2-Butyne-1,4-diol: An alkyne diol with a triple bond.
2-Octylbutyne-1,4-diol: The precursor to 2-Octylbutane-1,4-diol.
Uniqueness
This compound is unique due to its specific structure, which combines a long hydrophobic octyl chain with two hydroxyl groups. This combination imparts distinct physical and chemical properties, making it valuable for various applications in research and industry.
Eigenschaften
CAS-Nummer |
91635-50-6 |
|---|---|
Molekularformel |
C12H26O2 |
Molekulargewicht |
202.33 g/mol |
IUPAC-Name |
2-octylbutane-1,4-diol |
InChI |
InChI=1S/C12H26O2/c1-2-3-4-5-6-7-8-12(11-14)9-10-13/h12-14H,2-11H2,1H3 |
InChI-Schlüssel |
TYBKGVWQUWPGQF-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCC(CCO)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1H-Cyclohepta[A]azulen-1-one](/img/structure/B14346087.png)

![[(3S,4S,5R,6R)-3,4,5-tris(phenylmethoxy)-6-(phenylmethoxymethyl)oxan-2-yl] acetate](/img/structure/B14346095.png)

![{[4-(Methylsulfanyl)benzoyl]oxy}(triphenyl)stannane](/img/structure/B14346099.png)

